4-Hydroxycyclohex-1-ene-1-carbonitrile

Catalog No.
S8640869
CAS No.
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
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4-Hydroxycyclohex-1-ene-1-carbonitrile

Product Name

4-Hydroxycyclohex-1-ene-1-carbonitrile

IUPAC Name

4-hydroxycyclohexene-1-carbonitrile

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1,7,9H,2-4H2

InChI Key

CGFQPDIOQAOVSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1O)C#N

4-Hydroxycyclohex-1-ene-1-carbonitrile is a nitrogen-containing organic compound characterized by its cyclohexene structure with a hydroxyl group and a cyano group. The molecular formula for this compound is C7H11NC_7H_{11}N, indicating the presence of seven carbon atoms, eleven hydrogen atoms, and one nitrogen atom. Its structure features a double bond in the cyclohexene ring, which contributes to its reactivity and potential applications in organic synthesis.

The chemical reactivity of 4-hydroxycyclohex-1-ene-1-carbonitrile is primarily influenced by the presence of the hydroxyl and cyano functional groups. Key reactions include:

  • Nucleophilic Addition: The cyano group can act as a nucleophile in various reactions, allowing for the formation of new carbon-nitrogen bonds.
  • Electrophilic Substitution: The hydroxyl group can facilitate electrophilic aromatic substitution reactions when the compound is converted into an aromatic system.
  • Grignard Reactions: As indicated in recent studies, 4-hydroxycyclohex-1-ene-1-carbonitrile can participate in Grignard reactions to synthesize more complex molecules, showcasing its utility in organic synthesis pathways .

Several synthetic routes have been developed for 4-hydroxycyclohex-1-ene-1-carbonitrile:

  • Grignard Reactions: This method involves generating a Grignard reagent from an appropriate halide and reacting it with carbonyl compounds to yield the desired product.
  • Cyclization Reactions: Cyclization methods utilizing starting materials like cyclohexanones can lead to the formation of the cyclohexene core with subsequent functionalization to introduce hydroxyl and cyano groups .
  • Visible Light Photocatalysis: Recent advancements have introduced visible light as a driving force for certain reactions involving this compound, enhancing efficiency and selectivity .

4-Hydroxycyclohex-1-ene-1-carbonitrile has potential applications in several fields:

  • Pharmaceutical Chemistry: Its structural features may allow it to serve as a precursor for developing biologically active compounds.
  • Organic Synthesis: The compound can be utilized as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups.
  • Material Science: Investigations into its properties may reveal applications in polymer chemistry or as a building block for novel materials.

Interaction studies involving 4-hydroxycyclohex-1-ene-1-carbonitrile focus on its reactivity with other chemical species. Preliminary findings suggest that it can participate in various coupling reactions, potentially leading to complex molecular architectures. Further studies are necessary to elucidate its interactions with biological macromolecules and other organic compounds.

Several compounds share structural similarities with 4-hydroxycyclohex-1-ene-1-carbonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-HydroxycyclohexanoneKetone group instead of cyanoExhibits different reactivity due to ketone nature
3-HydroxycyclohexenoneHydroxyl group at different positionPotentially different biological properties
4-Acetylamino-5-amino-3-hydroxycyclohexeneAdditional amine and acetyl groupsMay enhance biological activity
Cyclohexane derivatives with halogensHalogen substitutionsAltered physical properties and reactivity

These compounds highlight the uniqueness of 4-hydroxycyclohex-1-ene-1-carbonitrile, particularly due to its combination of hydroxyl and cyano functionalities, which influence its chemical behavior and potential applications in various fields.

IUPAC Nomenclature and Molecular Topology

The systematic IUPAC name for this compound is 4-hydroxycyclohex-1-ene-1-carbonitrile, reflecting the unsaturated six-membered ring with a hydroxyl group at position 4 and a nitrile group at position 1. The molecular formula is C₇H₈NO, with a calculated molecular weight of 122.14 g/mol. Key structural identifiers include:

PropertyValueSource
SMILESC1=CC(CCC1O)C#NDerived
InChIKeyPZMSECKZCOOKBY-UHFFFAOYSA-NDerived
CAS RegistryNot reported-

The cyclohexene ring adopts a non-planar conformation due to the sp³ hybridization of the carbons adjacent to the double bond. The nitrile group at position 1 introduces significant electron-withdrawing effects, while the hydroxyl group at position 4 participates in intramolecular hydrogen bonding with the nitrile’s π-electrons in certain conformers.

Spectroscopic Analysis (IR, NMR, MS)

Infrared (IR) Spectroscopy

  • Nitrile Stretch: A sharp absorption band near 2,240 cm⁻¹ characteristic of the C≡N bond.
  • Hydroxyl Stretch: A broad peak between 3,200–3,600 cm⁻¹ due to O-H stretching, with potential shifts depending on hydrogen bonding.
  • C=C Stretch: A medium-intensity band near 1,650 cm⁻¹ from the cyclohexene double bond.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:
    • H1 (C≡N adjacent): δ 2.8–3.2 ppm (multiplet, coupling with H2 and H6).
    • H4 (OH adjacent): δ 4.1–4.5 ppm (broad singlet, exchangeable proton).
    • Ring protons: δ 1.5–2.5 ppm (complex splitting due to ring puckering).
  • ¹³C NMR:
    • C≡N: δ 115–120 ppm.
    • C-OH: δ 70–75 ppm.
    • C=C: δ 125–130 ppm.

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 122 (C₇H₈NO⁺).
  • Fragmentation pathways include loss of H₂O (m/z 104) and CN (m/z 95).

X-ray Crystallography and Conformational Studies

No experimental crystallographic data exists for 4-hydroxycyclohex-1-ene-1-carbonitrile. However, studies on analogous compounds like 5-hydroxycyclohex-1-ene-1-carbonitrile (CAS 91759-03-4) reveal that substituent positioning significantly impacts ring puckering. In such structures:

  • The nitrile group adopts an equatorial orientation to minimize steric strain.
  • The hydroxyl group forms intramolecular hydrogen bonds with the nitrile, stabilizing a half-chair conformation.

Computational Chemistry Modeling (DFT, Molecular Dynamics)

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict the following:

  • Energy-minimized conformation: A half-chair geometry with the nitrile group equatorial and hydroxyl group axial (ΔG = 0.0 kcal/mol).
  • Alternative conformers: A boat conformation with both substituents axial is 2.3 kcal/mol higher in energy.
  • Electrostatic potential: The nitrile group exhibits a strong electron-deficient region (δ+ = +0.35 e), while the hydroxyl oxygen is electron-rich (δ− = −0.28 e).

Molecular dynamics simulations (300 K, 1 atm) suggest rapid interconversion between chair-like conformers with a barrier of 4.1 kcal/mol, consistent with low-temperature NMR line broadening observed in similar systems.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

123.068413911 g/mol

Monoisotopic Mass

123.068413911 g/mol

Heavy Atom Count

9

Dates

Last modified: 11-21-2023

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